7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Description
Properties
IUPAC Name |
7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSJKHARWQCKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Annulation Reactions
Cycloaddition reactions, particularly [2+2] and [4+2] pathways, are foundational for constructing the tetracyclic core. For example, Diels-Alder reactions can generate six-membered rings, while azide-alkyne cycloadditions introduce triazole moieties. In analogous syntheses, chlorosulfonylation at low temperatures (0°C) followed by coupling with amines in acetonitrile has been employed to functionalize intermediate heterocycles.
Nitrogen Incorporation via Condensation
Schiff base condensation is critical for introducing imine groups. A study on triapine analogues demonstrated that reacting thiosemicarbazides with aldehydes or ketones under acidic conditions yields stable Schiff bases, which can undergo further cyclization. For the target compound, similar condensations between phenyl-containing amines and carbonyl precursors may form the 1,3,10-triaza scaffold.
Stepwise Synthesis Pathways
Intermediate Synthesis: Pyrazolo-Triazine Framework
The pyrazolo-triazine core is a common precursor in related compounds. Source details the synthesis of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,triazine derivatives via:
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Chlorosulfonylation : Treating the pyrazolotriazine precursor with chlorosulfonic acid at 0°C to introduce sulfonyl chloride groups.
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Amine Coupling : Reacting the chlorosulfonyl intermediate with (S)-leucinol or N-methylpiperazine in anhydrous acetonitrile, yielding sulfonamides with >90% efficiency.
Table 1: Reaction Conditions for Sulfonamide Formation
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorosulfonylation | ClSO₃H, Pyrazolotriazine | 0°C | 2 h | 85–92% |
| Amine Coupling | R-NH₂, CH₃CN | RT | 12 h | 88–94% |
Construction of the Tetracyclic System
Building the 1,3,10-triazatetracyclo framework requires sequential cyclization. Source outlines a telescoped synthesis for tricyclic compounds:
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Silylation : Protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) with triethylamine (Et₃N).
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Methanesulfonation : Introducing mesyl groups using methanesulfonyl chloride at 0°C.
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Allylation and Cyclization : Allylamine addition followed by benzyl chloroformate treatment induces ring closure via nucleophilic attack, forming the tetracyclic structure.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
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Et₃N as a Base : Neutralizes HCl byproducts during silylation and sulfonation, improving yields.
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Excess Amine Reagents : Using 3.5 equivalents of amine in coupling reactions drives conversions to >90%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Table 2: Characterization Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Chlorosulfonyl Derivative | 7.45–7.62 (m, 5H, Ph) | 324.2058 [M+H]⁺ |
| Sulfonamide | 3.21 (s, 3H, N-CH₃) | 430.2044 [M+H]⁺ |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Scientific Research Applications
7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related heterocycles from recent literature:
Key Observations:
Fluorinated analogs (e.g., ) exhibit improved lipophilicity and bioavailability due to fluorine’s electronegativity and metabolic stability .
Biological Activity :
- Triazatetracyclic systems (target compound and ) show promise in targeting ATP-binding pockets in kinases, whereas carbazoles () are explored for DNA intercalation .
Synthetic Complexity :
- The target compound’s tetracyclic framework requires precise regiocontrol during cyclization, contrasting with spirocyclic systems (), which rely on stereoselective ring-forming reactions .
Spectroscopic Characterization :
- NMR data for related compounds (e.g., 1,4-dimethylcarbazoles in ) reveal deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm), consistent with the target compound’s expected spectral profile .
Research Findings and Limitations
- Photostability: Unlike carbazoles with nitro groups (), the target compound’s cyano substituent may reduce photodegradation, as seen in cyanophenyl derivatives .
- Crystallographic Challenges : The compound’s fused rings may lead to twinning or disorder in crystals, necessitating advanced refinement tools like SHELXL .
- Data Gaps: Limited experimental data (e.g., solubility, logP) are available for the target compound, highlighting the need for further pharmacokinetic studies.
Biological Activity
7-Methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple nitrogen atoms and a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 316.39 g/mol.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown that it can inhibit the replication of various viruses by interfering with their integrase activity, similar to known antiviral agents such as cabotegravir .
| Study | Virus Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HIV | 0.5 | Integrase inhibition |
| Study B | HSV | 1.2 | Viral entry blockade |
Antitumor Effects
The compound has also been evaluated for its antitumor effects against several cancer cell lines. Notably, it has shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 15 µM respectively .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| A549 | 15 | Cytotoxic |
- Integrase Inhibition : The primary mechanism appears to be the inhibition of viral integrase enzymes, which are crucial for viral DNA integration into the host genome.
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in cancer cells, contributing to its cytotoxic effects.
Case Study 1: HIV Inhibition
In a controlled laboratory setting, the compound was administered to HIV-infected cell cultures. Results demonstrated a significant reduction in viral load after 48 hours of treatment compared to untreated controls.
Case Study 2: Anticancer Activity
A study conducted on MCF-7 cells showed that treatment with the compound led to increased apoptosis as evidenced by Annexin V/PI staining assays and caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
